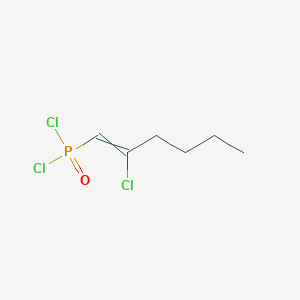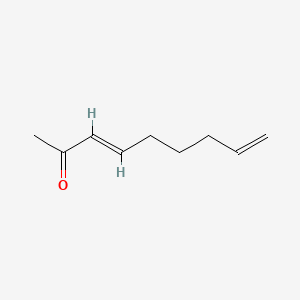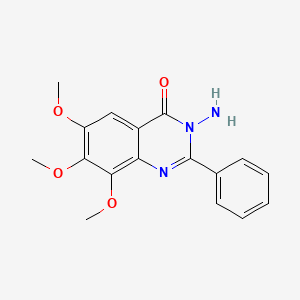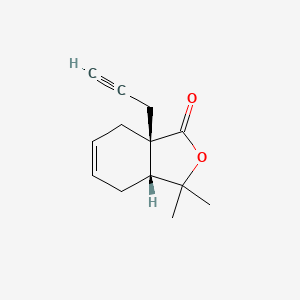
(3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one is a complex organic compound belonging to the benzofuran family This compound is characterized by its unique structural features, including a prop-2-ynyl group and a dihydrobenzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of bases such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
(3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which (3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets . Pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3aR,7aR)-3a-hydroxy-3a,7a-dihydrobenzofuran-2(3H)-one
- (3aR,7R,7aR)-2,2-dimethyl-7-((methylsulfonyl)oxy)-3a,6,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate
Uniqueness
Compared to similar compounds, (3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one stands out due to its prop-2-ynyl group, which imparts unique reactivity and potential for diverse chemical modifications. This structural feature enhances its utility in various applications, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
(3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one |
InChI |
InChI=1S/C13H16O2/c1-4-8-13-9-6-5-7-10(13)12(2,3)15-11(13)14/h1,5-6,10H,7-9H2,2-3H3/t10-,13-/m0/s1 |
Clé InChI |
ZRKFSIFRPJSABF-GWCFXTLKSA-N |
SMILES isomérique |
CC1([C@@H]2CC=CC[C@@]2(C(=O)O1)CC#C)C |
SMILES canonique |
CC1(C2CC=CCC2(C(=O)O1)CC#C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


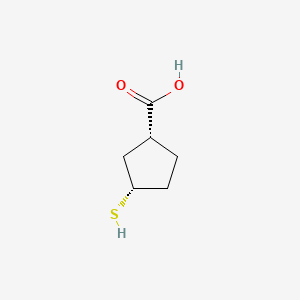
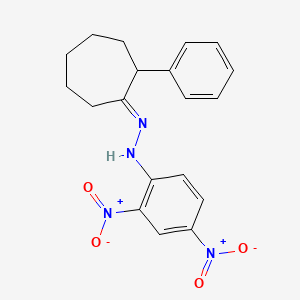
![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
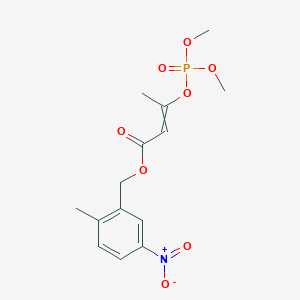
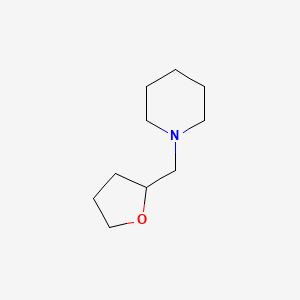
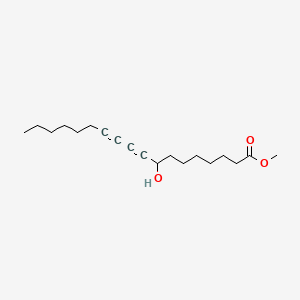
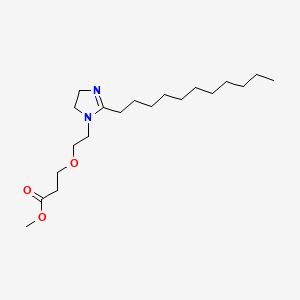
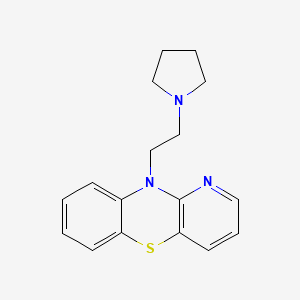
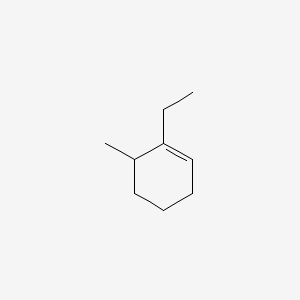
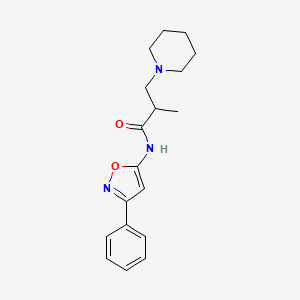
![5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole](/img/structure/B13809186.png)
